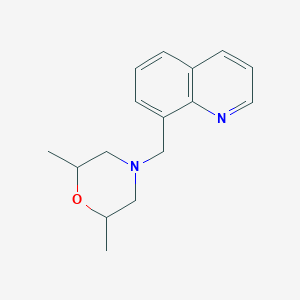
2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as QM and is a heterocyclic organic compound that belongs to the morpholine family. The purpose of
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. It may also act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine has a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine in lab experiments is its high potency. The compound has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, the compound is also highly toxic, which can make it difficult to work with. Researchers must take appropriate safety precautions when handling the compound.
Future Directions
There are several future directions for research on 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine. One area of interest is the development of new synthetic methods for the compound, which may improve its purity and yield. Another area of interest is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of cancer and infectious diseases.
Conclusion:
In conclusion, 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound has been shown to have antitumor, antimicrobial, and antifungal properties, and may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. While the compound has several advantages for lab experiments, researchers must take appropriate safety precautions when handling it. There are several future directions for research on 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine, including the development of new synthetic methods and the investigation of its potential as a fluorescent probe for the detection of metal ions in biological samples.
Synthesis Methods
The synthesis of 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine is a multi-step process that involves the reaction of 2,6-dimethylmorpholine with 8-chloroquinoline in the presence of a base. The reaction produces the desired compound, which is then purified using column chromatography. The purity of the compound is determined using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to have antitumor, antimicrobial, and antifungal properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
2,6-dimethyl-4-(quinolin-8-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-9-18(10-13(2)19-12)11-15-6-3-5-14-7-4-8-17-16(14)15/h3-8,12-13H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJBTRSQHMULBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492760.png)
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492771.png)

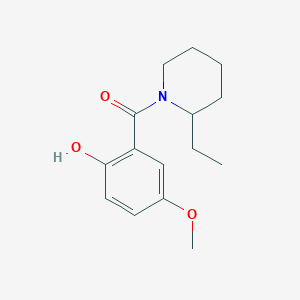
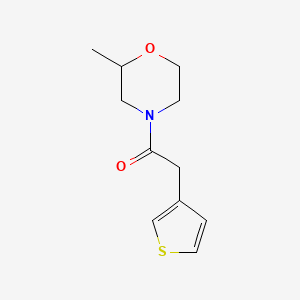
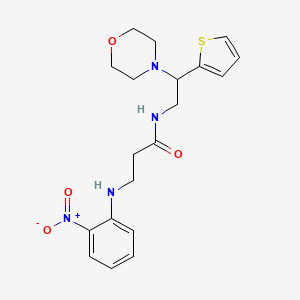
![2-Methyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7492785.png)
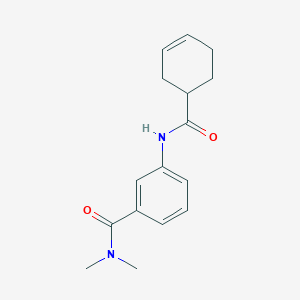


![N-[3-(dimethylcarbamoyl)phenyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7492826.png)
![3-[[Benzhydryl(methyl)amino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7492829.png)

